TP-472N

Catalog No.
S1964999
CAS No.
2080306-24-5
M.F
C19H18N2O2
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TP-472N

CAS Number

2080306-24-5

Product Name

TP-472N

IUPAC Name

1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]ethanone

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C19H18N2O2/c1-13(22)17-11-16(19-20-9-4-10-21(17)19)15-5-2-3-6-18(15)23-12-14-7-8-14/h2-6,9-11,14H,7-8,12H2,1H3

InChI Key

IDQWBZAMTQTECP-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C2N1C=CC=N2)C3=CC=CC=C3OCC4CC4

Canonical SMILES

CC(=O)C1=CC(=C2N1C=CC=N2)C3=CC=CC=C3OCC4CC4

Bromodomain Inhibitor

1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone, also known as TP-472N, is a small molecule inhibitor of bromodomains. Bromodomains are protein domains that recognize acetylated lysine residues on histones. They play a crucial role in various cellular processes, including gene transcription, chromatin remodeling, and DNA repair . TP-472N specifically targets Bromodomain Containing Protein 9 (BRD9), a member of the bromodomain and extraterminal (BET) protein family .

Negative Control Probe

TP-472N is primarily used as a negative control probe in research investigating BRD9 function. Because it has minimal inhibitory activity against BRD9 (greater than 20 μM) compared to its close analog TP-472 (potent BRD9 inhibitor), TP-472N helps distinguish between BRD9-specific effects and off-target effects of TP-472 in cellular assays .

TP-472N is a compound identified by the Chemical Abstracts Service number 2080306-24-5. It serves primarily as a negative control for TP-472, which is a selective probe targeting bromodomain-containing proteins, specifically BRD9 and BRD7. Unlike its active counterpart, TP-472N does not exhibit significant activity against other bromodomains, displaying an inactivity threshold above 20 micromolar against BRD9 . Its role as a control allows researchers to differentiate between specific and non-specific interactions in biological assays.

TP-472N is not primarily known for its reactivity in chemical synthesis but rather for its functionality in biological studies. As a negative control, it helps validate the specificity of reactions involving TP-472. The compound's inert nature means it does not participate in significant chemical transformations under standard laboratory conditions, making it useful for comparative studies rather than direct chemical applications .

The biological activity of TP-472N is minimal, as it is designed to act as a control compound. In contrast to TP-472, which selectively interacts with bromodomain proteins involved in epigenetic regulation, TP-472N's lack of activity against these targets allows researchers to establish baselines in experimental setups. This characteristic is crucial for understanding the mechanisms of action of more active compounds in the same series .

The synthesis of TP-472N generally follows methods similar to those used for its active counterpart, TP-472. Although specific synthetic pathways are not detailed in the available literature, compounds of this nature are typically synthesized through multi-step organic reactions involving coupling reactions and functional group modifications. The precise methodologies may include:

  • Coupling Reactions: Utilizing various coupling agents to link aromatic or aliphatic moieties.
  • Functionalization: Introducing specific functional groups that modulate the compound's biological properties.
  • Purification: Employing chromatographic techniques to isolate the desired product from by-products and unreacted materials.

TP-472N is primarily utilized in research settings as a negative control in studies involving bromodomain inhibitors. Its applications include:

  • Biological Assays: To confirm the specificity of interactions in assays involving bromodomain-containing proteins.
  • Drug Development: As a reference point for evaluating the efficacy and specificity of new bromodomain-targeting compounds.
  • Mechanistic Studies: To elucidate the roles of bromodomains in cellular processes without confounding results from active compounds .

Interaction studies involving TP-472N focus on its role as a control rather than as an active participant. By comparing results from assays using TP-472 and TP-472N, researchers can better understand the binding affinities and specificities of bromodomain inhibitors. These studies are essential for validating experimental results and ensuring that observed effects are due to specific interactions with target proteins rather than non-specific binding .

Several compounds share structural or functional similarities with TP-472N, particularly those targeting bromodomains or related epigenetic regulators. A comparison with these compounds highlights the unique role of TP-472N:

Compound NameCAS NumberActivity LevelTarget Proteins
TP-4722080306-23-4ActiveBRD9, BRD7
JQ11268524-70-4ActiveBRD4
I-BET1511268524-71-5ActiveBRD2, BRD3
CPI-06101626350-36-3ActiveBRD9

TP-472N stands out due to its lack of activity against these targets, serving instead as a critical tool for validating experimental outcomes involving active inhibitors like TP-472 . Its unique position emphasizes the importance of control compounds in pharmacological research, ensuring that findings are attributable to specific interactions rather than background noise.

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Exact Mass

306.136827821 g/mol

Monoisotopic Mass

306.136827821 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-04-14

Explore Compound Types